molecular formula C14H21ClN4O2 B13549823 Tert-butyl3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate

Tert-butyl3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate

Cat. No.: B13549823
M. Wt: 312.79 g/mol
InChI Key: HLYSSAAVVJHWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines It is characterized by the presence of a tert-butyl ester group, a chloropyrimidine moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

Tert-butyl 3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives with different substituents on the azetidine ring or the pyrimidine moiety. Examples include:

Uniqueness

The uniqueness of tert-butyl 3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials .

Properties

Molecular Formula

C14H21ClN4O2

Molecular Weight

312.79 g/mol

IUPAC Name

tert-butyl 3-[[(2-chloropyrimidin-4-yl)-methylamino]methyl]azetidine-1-carboxylate

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-10(9-19)7-18(4)11-5-6-16-12(15)17-11/h5-6,10H,7-9H2,1-4H3

InChI Key

HLYSSAAVVJHWRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN(C)C2=NC(=NC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.